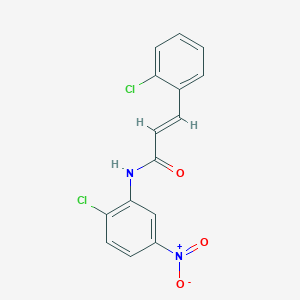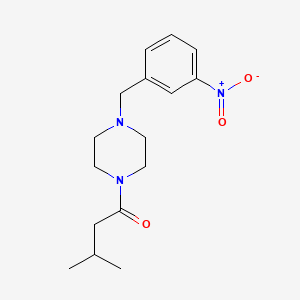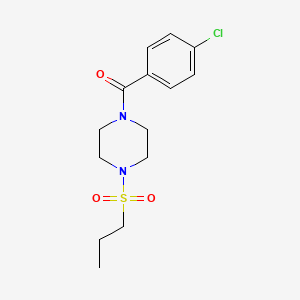![molecular formula C14H9Cl3N2O2 B5880800 2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)
2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide, also known as DCB-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide inhibits PTPs by binding to the active site of the enzyme and blocking its catalytic activity. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and regulate glucose metabolism. In vivo studies have shown that 2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide can reduce tumor growth and improve glucose tolerance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its selectivity for certain PTPs. This allows researchers to target specific signaling pathways without affecting others. However, one limitation is that the compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide. Another area of research is the investigation of the compound's potential as a therapeutic agent for diseases such as cancer and diabetes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide and its mechanism of action.
Métodos De Síntesis
2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide can be synthesized through a simple two-step reaction process. The first step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminophenol in the presence of a base to form 2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have potential applications in various fields of scientific research. It has been studied as an inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. 2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to selectively inhibit certain PTPs, making it a promising candidate for the development of targeted therapies for diseases such as cancer and diabetes.
Propiedades
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-8-5-6-12(17)10(7-8)14(20)21-19-13(18)9-3-1-2-4-11(9)16/h1-7H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCUUWYJERKDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2,5-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)




![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)

![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)


![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
